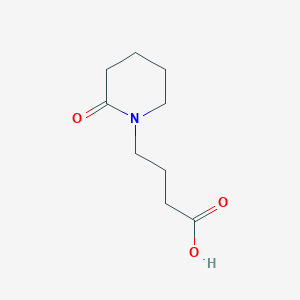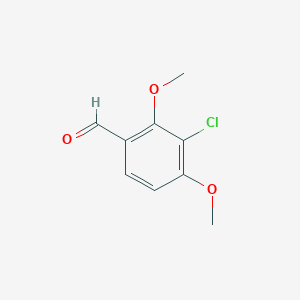
3-Chloro-2,4-dimethoxybenzaldehyde
Overview
Description
3-Chloro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO3 . It is a derivative of benzaldehyde, featuring chloro and methoxy substituents on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that aldehydes can react with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
Aldehydes like this compound can undergo nucleophilic addition reactions with amines to form imines, a process that is often involved in the formation of various bioactive compounds .
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The ability of aldehydes to react with biological molecules could potentially lead to alterations in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethoxybenzaldehyde. For instance, the compound is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
It is known that benzaldehyde derivatives can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that 3-Chloro-2,4-dimethoxybenzaldehyde may also exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-2,4-dimethoxybenzoic acid.
Reduction: 3-Chloro-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-3,4-dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison: 3-Chloro-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its chloro and methoxy groups, which can influence its reactivity and applications. For instance, the presence of the chloro group at the 3-position can enhance its electrophilic properties compared to 3,4-dimethoxybenzaldehyde, which lacks the chloro substituent .
Properties
IUPAC Name |
3-chloro-2,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCSKPPTSIOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537573 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-14-5 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
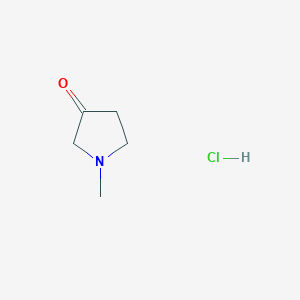
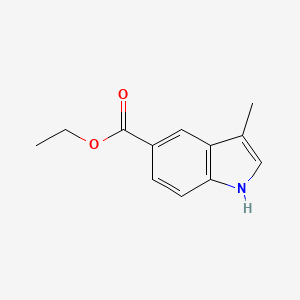
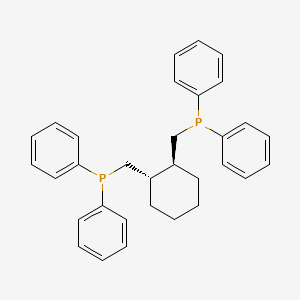
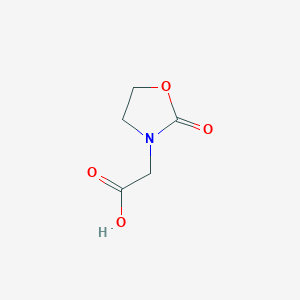
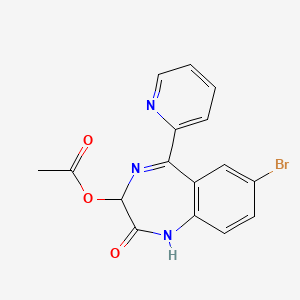

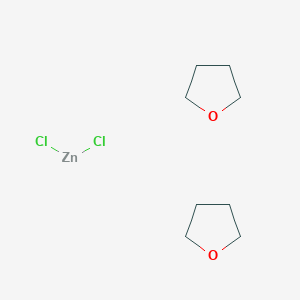
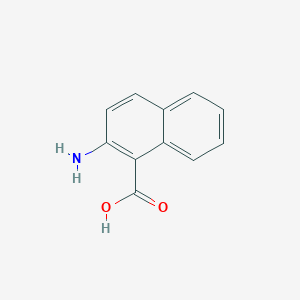
![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
